![molecular formula C7H14N2O2 B1282053 N-[2-(morpholin-4-yl)ethyl]formamide CAS No. 78375-50-5](/img/structure/B1282053.png)
N-[2-(morpholin-4-yl)ethyl]formamide
説明
N-[2-(Morpholin-4-yl)ethyl]formamide (NMEF) is an organic compound that is widely used in scientific research and laboratory experiments. NMEF is a versatile compound with a wide range of applications, from chemical synthesis to biochemical and physiological studies. It is a relatively stable compound with low toxicity and is relatively easy to synthesize. The unique properties of NMEF make it an ideal compound for laboratory experiments, as it can be used in a variety of ways to study a range of scientific questions.
科学的研究の応用
Green Solvent Synthesis
N-formylmorpholine, chemically stable, non-toxic, and non-corrosive, is used as a green solvent in the synthesis of heterocyclic compounds, due to its unique structure and compatibility with various hydrocarbons and water, thereby reducing the relative volatility of aromatics (Ghasemi, 2018).
Organic Compound Synthesis
The compound plays a role in the synthesis of substituted benzoquinazolinones, which have shown potential in anticancer activities. It's used in Buchwald–Hartwig conditions for synthesizing 6-(morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives (Nowak et al., 2014).
Radioprotection Research
In research exploring radioprotection, S-phenetyl formamidino 4(N-ethyl isothioamide) morpholine dihydrochloride, a related compound, has been found to protect the adrenal gland in rats against graded doses of x-rays (Chaturvedi & Hasan, 1985).
Stroke Treatment Studies
A derivative of this compound, TS-011 [N-(3-chloro-4-morpholin-4-yl) phenyl-N′-hydroxyimido formamide], has been studied for its effects on hemorrhagic and ischemic stroke, showing potential in reducing infarct size and opposing cerebral vasospasm (Miyata et al., 2005).
Isocyanide Synthesis
The compound is used in the synthesis of α-morpholinobenzyl isocyanide and other isocyanides, key components in various chemical reactions (Katritzky et al., 1993).
Cyclization Research
It is involved in acid-catalyzed cyclization of formamides, leading to the synthesis of substituted 1-benzyl octahydroisoquinolines, significant in the development of N-formylmorphinans (Meuzelaar et al., 1998).
Isoquinoline Synthesis
N-formylenamides of isoquinoline, obtained from N-[2-(2-acyl-4,5-dimethoxyphenyl)ethyl]formamides, are synthesized using this compound, showcasing its utility in complex organic syntheses (Ivanov et al., 2006).
Trifluoromethylamines Production
Used in the synthesis of (trifluoromethyl)amines, demonstrating its versatility in producing important chemical intermediates (Dmowski & Kamiński, 1983).
Antifungal Agent Synthesis
The compound is a precursor in the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which show promise as antifungal agents (Lei et al., 2017).
Safety and Hazards
特性
IUPAC Name |
N-(2-morpholin-4-ylethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c10-7-8-1-2-9-3-5-11-6-4-9/h7H,1-6H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVGWKHDLPGACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001292848 | |
| Record name | N-[2-(4-Morpholinyl)ethyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78375-50-5 | |
| Record name | N-[2-(4-Morpholinyl)ethyl]formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78375-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(4-Morpholinyl)ethyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formamide, N-[2-(4-morpholinyl)ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


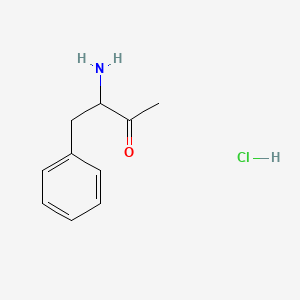
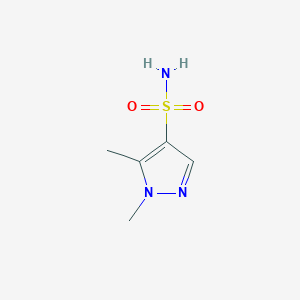
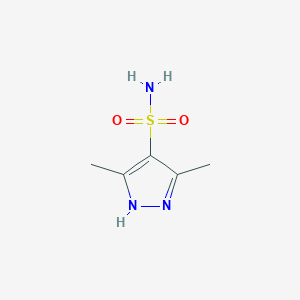

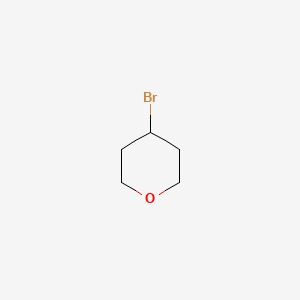


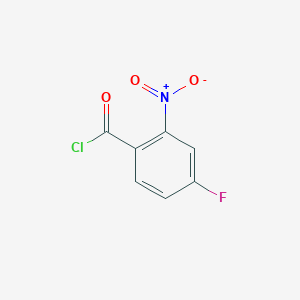
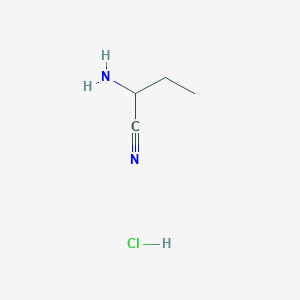
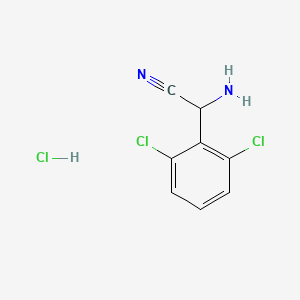
![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1282004.png)

